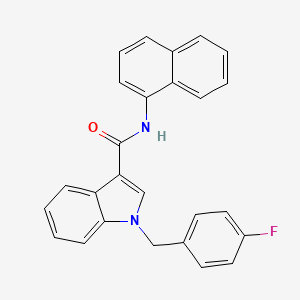
Fdu-nnei
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FDU-NNEI, also known as 1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. This compound is part of the new psychoactive substances that have emerged in recent years, often used recreationally for their psychoactive effects .
Preparation Methods
The synthesis of FDU-NNEI involves the reaction of 1H-indole-3-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base to form the intermediate 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid. This intermediate is then reacted with naphthalen-1-amine to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial production methods for synthetic cannabinoids like this compound often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
FDU-NNEI undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
FDU-NNEI has several scientific research applications:
Mechanism of Action
FDU-NNEI exerts its effects by acting as an agonist at the cannabinoid type 1 and type 2 receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain sensation, mood, and appetite . By binding to these receptors, this compound mimics the effects of endogenous cannabinoids, leading to altered neurotransmitter release and modulation of inflammatory processes .
Comparison with Similar Compounds
FDU-NNEI is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and AB-CHMINACA. it is unique due to its specific chemical structure, which includes a 4-fluorobenzyl group and a naphthalen-1-yl moiety . This structure confers distinct pharmacological properties, such as higher affinity for cannabinoid receptors and potentially different metabolic pathways .
Similar Compounds
- JWH-018
- AM-2201
- AB-CHMINACA
- FDU-PB-22
- 5F-ADB
Properties
CAS No. |
1850391-63-7 |
|---|---|
Molecular Formula |
C26H19FN2O |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30) |
InChI Key |
XYSIFMHZXZATQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)
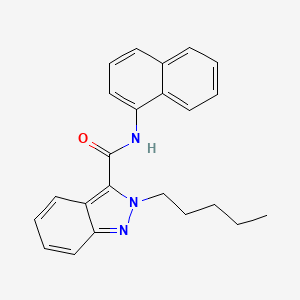
![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)

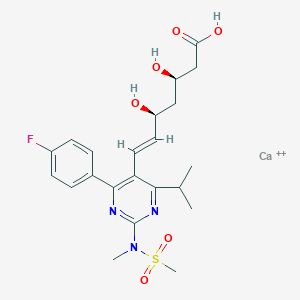
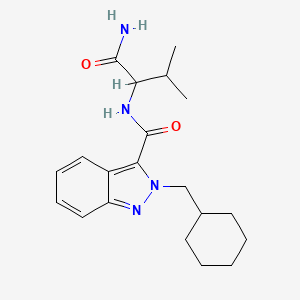
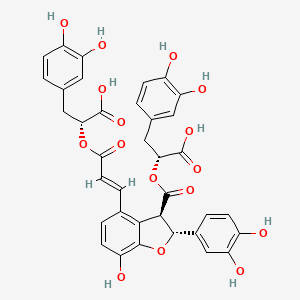
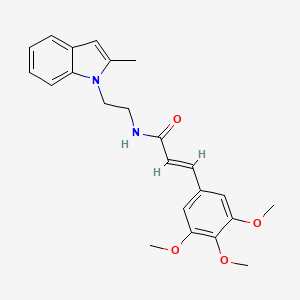
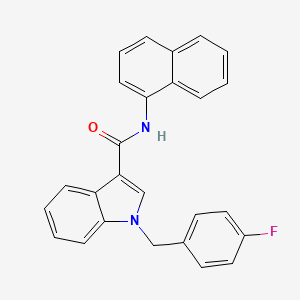

![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
